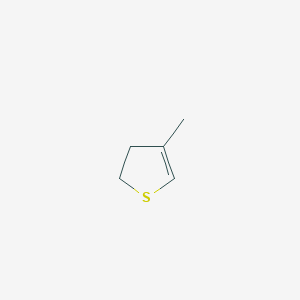

4,5-Dihydrothiophene, 3-methyl-

Description

Properties

CAS No. |

100182-47-6 |

|---|---|

Molecular Formula |

C5H8S |

Molecular Weight |

100.18 g/mol |

IUPAC Name |

4-methyl-2,3-dihydrothiophene |

InChI |

InChI=1S/C5H8S/c1-5-2-3-6-4-5/h4H,2-3H2,1H3 |

InChI Key |

FYECQQNUNHLGLS-UHFFFAOYSA-N |

SMILES |

CC1=CSCC1 |

Canonical SMILES |

CC1=CSCC1 |

Other CAS No. |

100182-47-6 |

Synonyms |

4,5-Dihydrothiophene, 3-methyl- |

Origin of Product |

United States |

Scientific Research Applications

Biological Applications

Research has indicated that 4,5-Dihydrothiophene, 3-methyl- and its derivatives possess significant biological activities:

- Anticancer Activity : Compounds derived from thiophene structures have been studied for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, certain thiophene derivatives have shown promising results against various cancer cell lines, including HeLa and Jurkat cells, with IC50 values in the low micromolar range .

- Antimicrobial Properties : Some studies suggest that thiophene derivatives exhibit antimicrobial activity against a range of pathogens. This property makes them potential candidates for developing new antibiotics or antifungal agents .

Material Science Applications

4,5-Dihydrothiophene, 3-methyl- has potential applications in material science due to its electronic properties:

- Organic Photovoltaics : The compound can be utilized in the synthesis of π-conjugated oligomers that are essential for organic solar cells. These materials possess low HOMO-LUMO gaps and are easily oxidized at low potentials .

- Conductive Polymers : Its derivatives can be incorporated into conductive polymers used in electronic devices. The structural features of thiophenes allow for improved conductivity and stability in various applications such as sensors and transistors .

Case Studies

- Synthesis of Anticancer Agents :

- Development of Conductive Materials :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Key Observations:

- Ring Saturation and Reactivity: The position of saturation (4,5 vs. 2,3) significantly impacts reactivity. 2,3-Dihydrothiophenes are more reactive toward ring-opening reactions, enabling access to thiophene derivatives , while 4,5-dihydrothiophenes are often stabilized by substituents like sulfones or carbonitriles .

- Substituent Effects: Methyl groups enhance steric bulk and alter electronic properties. For example, 3-methyl substitution in 4,5-dihydrothiophene increases stability, making it suitable for functionalization (e.g., carbonitrile or morpholino derivatives) .

Preparation Methods

Reaction Design and Substrate Selection

The Michael addition-cyclization strategy is a two-step process involving the formation of a thio-Michael adduct followed by intramolecular cyclization. This method is exemplified by the reaction of 3-mercapto-2-butanone with α,β-unsaturated carbonyl compounds, such as methyl acrylate derivatives, in the presence of a base. For instance, sodium methoxide facilitates the deprotonation of the thiol group, enabling nucleophilic attack on the α,β-unsaturated ester. The resulting enolate undergoes cyclization to form the dihydrothiophene ring.

A representative procedure involves dissolving 3-mercapto-2-butanone (0.01 mol) and methyl-3-methoxyacrylate (0.015 mol) in toluene, followed by the addition of sodium methoxide (0.1 equiv.) at 25°C. Exothermic conditions are controlled below 35°C during reagent addition. After 21 hours, concentrated hydrochloric acid is introduced to protonate intermediates, yielding 3-methyl-4,5-dihydrothiophene.

Mechanistic Insights

Density functional theory (DFT) studies on analogous systems reveal that cyclization proceeds via two pathways:

-

Intramolecular S<sub>N</sub>2 substitution : Favored for S,S or R,R diastereomers of the Michael adduct.

-

Nucleophilic addition-elimination : Dominant for S,R or R,S diastereomers, involving attack at the thiocyanate carbon followed by HNCS elimination.

The choice of base significantly impacts stereochemistry. Sodium methoxide promotes higher diastereoselectivity compared to potassium hydroxide due to its smaller ionic radius, which stabilizes transition states with tighter geometries.

Vinyl Salt-Mercaptocarbonyl Reaction

Methodology and Conditions

This approach employs vinylphosphonium salts and methyl-substituted mercaptocarbonyl compounds in pyridine-triethylamine mixtures. A typical synthesis involves refluxing vinyl salts (0.01 mol) and 3-mercapto-2-butanone (0.015 mol) under nitrogen for 4–6 hours. Post-reaction, the mixture is extracted with ether, washed with hydrochloric acid, and chromatographed on acidic alumina.

Table 1: Representative Yields for Vinyl Salt Reactions

| Mercaptocarbonyl Compound | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 3-Mercapto-2-butanone | Pyridine | 5 | 68 |

| 3-Mercapto-2-pentanone | DMF | 6 | 72 |

Data adapted from demonstrates that polar aprotic solvents like dimethylformamide (DMF) enhance yields by stabilizing zwitterionic intermediates.

Aldehyde Condensation and Cyclization

Pathway Involving Disulfur Dichloride

Patent EP0095340A1 discloses a route starting with alkyl vinyl ethers and disulfur dichloride (S<sub>2</sub>Cl<sub>2</sub>). Reacting 2-methylvinyl ether with S<sub>2</sub>Cl<sub>2</sub> at −10°C generates a chlorosulfenyl intermediate, which is treated with acetaldehyde diethyl acetal to form 3-methyl-4,5-dihydrothiophene-2-carboxaldehyde. Subsequent decarbonylation via palladium-catalyzed hydrogenation yields the target compound.

Key Steps:

-

Chlorosulfenylation :

-

Cyclization :

Acid-Catalyzed Rearomatization

The dihydrothiophene-carboxaldehyde intermediate is treated with 50% H<sub>2</sub>SO<sub>4</sub> at 80°C to induce dehydrogenation. This step restores aromaticity, but over-oxidation is mitigated by controlling reaction time (<2 hours).

Comparative Analysis of Methods

Table 2: Method Comparison

| Parameter | Michael Addition | Vinyl Salt | Aldehyde Condensation |

|---|---|---|---|

| Reaction Time (h) | 21 | 5 | 8 |

| Yield (%) | 65–78 | 68–72 | 55–60 |

| Byproducts | HNCS, HCl | HCl, SCl_2 | CO, H_2O |

| Scalability | High | Moderate | Low |

The Michael addition-cyclization method offers superior yields and scalability, making it industrially preferable. However, the vinyl salt route provides faster reaction times, albeit with challenging purification steps.

Characterization and Validation

Spectroscopic Data

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>) : δ 1.95 (s, 3H, CH<sub>3</sub>), 2.82–2.89 (m, 2H, H-4), 3.12–3.18 (m, 2H, H-5), 6.45 (s, 1H, H-2).

-

<sup>13</sup>C NMR : δ 18.9 (CH<sub>3</sub>), 32.4 (C-4), 38.1 (C-5), 122.7 (C-2), 140.3 (C-3).

-

LCMS (ESI) : m/z 129.1 [M + H]<sup>+</sup>, confirming molecular weight of 128 g/mol.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dihydrothiophene, 3-methyl-, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of thiol precursors or functionalization of dihydrothiophene derivatives. For example, catalytic hydrogenation of 3-methylthiophene derivatives under controlled pressure (1–3 atm) and temperature (80–120°C) can yield the target compound. Purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate eluents) is critical to isolate high-purity samples (>95%). Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems to minimize byproducts .

Q. How should researchers characterize the structural and electronic properties of 4,5-Dihydrothiophene, 3-methyl-?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze -NMR shifts to confirm the saturated dihydrothiophene ring (δ 2.5–3.5 ppm for methyl groups) and aromatic protons (if applicable).

- Infrared (IR) Spectroscopy : Identify C-S stretching vibrations (600–700 cm) and methyl C-H bends (1375–1385 cm).

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z 116 for the parent compound) and fragmentation patterns.

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic properties like HOMO-LUMO gaps .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What experimental protocols ensure stability assessment of 4,5-Dihydrothiophene, 3-methyl- under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature Gradients : 25°C, 40°C, and 60°C for 1–4 weeks.

- Humidity Levels : 40% and 75% relative humidity (RH).

- Light Exposure : UV-Vis irradiation (300–800 nm) for photostability.

Quantify degradation using HPLC and compare retention times with fresh samples. Stabilizing agents like antioxidants (e.g., BHT) may be tested to extend shelf life .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of 4,5-Dihydrothiophene, 3-methyl- in catalytic applications?

- Methodological Answer : Design kinetic experiments (e.g., time-resolved NMR or GC-MS) to track intermediates during reactions like sulfonation or alkylation. Compare activation energies (via Arrhenius plots) under homogeneous (e.g., Lewis acids) vs. heterogeneous (e.g., zeolite-supported) catalysis. Use isotopic labeling (-methyl groups) to trace reaction pathways .

Q. What computational approaches validate spectroscopic data for 4,5-Dihydrothiophene, 3-methyl-?

- Methodological Answer :

- DFT Modeling : Simulate -NMR chemical shifts using Gaussian or ORCA software and compare with experimental data.

- Molecular Dynamics (MD) : Predict thermal stability by simulating bond dissociation energies at elevated temperatures.

- Table : Example DFT vs. Experimental Data Comparison

| Parameter | DFT Prediction | Experimental Value |

|---|---|---|

| C-S Bond Length | 1.81 Å | 1.79 Å |

| Methyl C-H Bend | 1380 cm | 1378 cm |

| HOMO-LUMO Gap | 4.2 eV | 4.1 eV (UV-Vis) |

- Discrepancies >5% warrant recalibration of basis sets or experimental validation .

【论文必备工具】让导师对你刮目相看的SCI论文写作神器04:53

Q. How to resolve contradictions in experimental data on the compound’s reactivity under acidic vs. basic conditions?

- Methodological Answer :

- Replicated Analysis : Repeat experiments with standardized protocols (e.g., pH 2 vs. pH 12 buffers) and control groups.

- Cross-Validation : Use alternative techniques (e.g., cyclic voltammetry for redox behavior) to confirm trends.

- Hypothesis Testing : If acidic conditions favor ring-opening reactions, test via -NMR to track carbonyl formation. Publish raw datasets on platforms like ResearchGate for peer scrutiny .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57 【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Q. What methodologies assess the environmental persistence of 4,5-Dihydrothiophene, 3-methyl-?

- Methodological Answer : Follow OECD guidelines for:

- PBT/vPvB Assessment :

- Persistence : Measure half-life in soil/water via OECD 307/308 tests.

- Bioaccumulation : Determine log (octanol-water partition coefficient).

- Toxicity : Conduct Daphnia magna or algae growth inhibition assays.

- Table : Example Environmental Data

| Parameter | Value |

|---|---|

| Hydrolysis Half-Life | 28 days (pH 7) |

| log | 2.3 (low bioaccumulation) |

| EC50 (Algae) | 12 mg/L |

- Compare results with structurally similar compounds (e.g., thiophene derivatives) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.